molecular formula C8H7NO4S B3276608 4-(Methylthio)-3-Nitrobenzoic Acid CAS No. 64399-24-2

4-(Methylthio)-3-Nitrobenzoic Acid

Cat. No.: B3276608
CAS No.: 64399-24-2
M. Wt: 213.21 g/mol
InChI Key: BPZVSOOQLVSCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-nitrobenzoic acid (CAS 96-98-0) is a nitro-substituted benzoic acid derivative with a methyl group at the 4-position and a nitro group at the 3-position. Its molecular formula is C₈H₇NO₄, and it appears as a crystalline solid. This compound is primarily used as a laboratory chemical and synthetic intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals . Key synonyms include 3-Nitro-p-toluic acid and 4-Methyl-3-nitro-benzoesaeure .

Properties

IUPAC Name

4-methylsulfanyl-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZVSOOQLVSCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64399-24-2
Record name 4-(Methylthio)-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64399-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-METHYLTHIO-3-NITROBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)-3-Nitrobenzoic Acid typically involves the nitration of 4-(Methylthio)benzoic Acid. The process begins with the introduction of a nitro group into the aromatic ring of 4-(Methylthio)benzoic Acid using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylthio)-3-Nitrobenzoic Acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed:

    Reduction: 4-(Methylamino)-3-Nitrobenzoic Acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation: 4-(Methylsulfinyl)-3-Nitrobenzoic Acid or 4-(Methylsulfonyl)-3-Nitrobenzoic Acid.

Scientific Research Applications

4-(Methylthio)-3-Nitrobenzoic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Methylthio)-3-Nitrobenzoic Acid is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The methylthio group can participate in various biochemical pathways, influencing the compound’s overall activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological and industrial applications of nitrobenzoic acid derivatives depend heavily on substituents at the 3- and 4-positions. Below is a comparative analysis of 4-methyl-3-nitrobenzoic acid with its analogs:

Table 1: Physical and Chemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Key Substituent
4-Methyl-3-nitrobenzoic acid 96-98-0 C₈H₇NO₄ 181.15 Crystalline solid Methyl
4-Methoxy-3-nitrobenzoic acid N/A C₈H₇NO₅ 197.15 Pale yellow powder Methoxy
4-(Methylamino)-3-nitrobenzoic acid 41263-74-5 C₈H₈N₂O₄ 196.16 Light yellow powder Methylamino
4-Ethylamino-3-nitrobenzoic acid 2788-74-1 C₉H₁₀N₂O₄ 210.19 Not specified Ethylamino
4-tert-Butylamino-3-nitrobenzoic acid N/A C₁₁H₁₄N₂O₄ 238.24 Crystalline solid tert-Butylamino
4-Nitrobenzoic acid 62-23-7 C₇H₅NO₄ 167.12 Solid Nitro
Key Observations:
  • Substituent Effects: Methyl and Methoxy Groups: The methoxy group in 4-methoxy-3-nitrobenzoic acid (electron-donating) increases polarity compared to the methyl group (non-polar), affecting solubility and reactivity . Amino Derivatives: Methylamino, ethylamino, and tert-butylamino substituents introduce basicity and hydrogen-bonding capabilities, making these derivatives valuable in drug design .

Stability and Reactivity Insights

  • Crystallography: The tert-butylamino derivative forms hydrogen-bonded dimers in its crystal structure, enhancing its stability in solid-state formulations .

Biological Activity

4-(Methylthio)-3-nitrobenzoic acid, also known as 4-methyl-3-nitrobenzoic acid (MNBA), is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including its potential as an anti-cancer agent, and summarizes relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H9N1O2S, with a molecular weight of approximately 185.23 g/mol. The compound features a benzene ring substituted with a methylthio group at the para position and a nitro group at the meta position, which contribute to its unique reactivity and biological properties.

Anticancer Properties

Numerous studies have highlighted the potential of this compound as an anti-cancer agent:

  • Inhibition of Cancer Cell Migration : A study demonstrated that MNBA significantly inhibited the migration of non-small cell lung cancer (NSCLC) cells. It was found to impair EGF-induced chemotaxis and chemokinesis, likely through the inhibition of cofilin phosphorylation and actin polymerization . This suggests that MNBA could be developed into a novel anti-metastatic drug.
  • Synergistic Effects with Other Drugs : In vivo assays indicated that MNBA, when used in combination with Paclitaxel, showed enhanced efficacy in inhibiting tumor growth and metastasis in breast cancer models. The MTT assay confirmed that MNBA did not affect cell viability but effectively inhibited EGF-induced migration in breast cancer cells .

The mechanism by which this compound exerts its biological effects is primarily through modulation of signaling pathways involved in cell migration and adhesion. The compound's ability to inhibit EGF-induced signaling pathways is critical for its role as an anti-metastatic agent.

Applications in Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory conditions and cancers. Its unique chemical structure allows for modifications that can enhance therapeutic efficacy or reduce side effects.

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
4-Methyl-3-nitrobenzamideC8H9N1O2Lacks methylthio substitution
4-Chloro-3-nitrobenzoic acidC7H5ClN2O2Contains chlorine substituent
4-(Trifluoromethyl)-3-nitrobenzoic acidC8H5F3N2O2Contains trifluoromethyl group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylthio)-3-Nitrobenzoic Acid
Reactant of Route 2
Reactant of Route 2
4-(Methylthio)-3-Nitrobenzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.